(2,3-Difluorophenyl)methanethiol
Overview
Description
(2,3-Difluorophenyl)methanethiol is an organic compound with the molecular formula C(_7)H(_6)F(_2)S It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions, and a methanethiol group (-CH(_2)SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)methanethiol typically involves the introduction of the difluoromethyl group onto a phenylmethanethiol precursor. One common method is the reaction of 2,3-difluorobenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates, which are then converted to this compound through subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Addition: The thiol group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)) or other oxidizing agents can be used to oxidize the thiol group.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the fluorine atoms.
Addition: Electrophiles such as alkyl halides can react with the thiol group to form thioethers.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Substituted phenylmethanethiols.
Addition: Thioethers.
Scientific Research Applications
(2,3-Difluorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to inhibition or modification of their function. The difluorophenyl group can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)methanethiol
- (3,4-Difluorophenyl)methanethiol
- (2,3-Dichlorophenyl)methanethiol
Uniqueness
(2,3-Difluorophenyl)methanethiol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and binding properties. The presence of two fluorine atoms at the 2 and 3 positions can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
(2,3-difluorophenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYDGOGMPFJFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375766 | |
Record name | (2,3-difluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412950-51-7 | |
Record name | (2,3-difluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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